molecular formula C22H19N3O4 B2636322 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203352-49-1

1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2636322
CAS No.: 1203352-49-1
M. Wt: 389.411
InChI Key: GHLUNFVVBRVCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a urea derivative featuring a dibenzo[b,f][1,4]oxazepine core linked to a 2-ethoxyphenyl group. The dibenzooxazepine scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-28-19-9-5-3-7-16(19)25-22(27)23-14-11-12-18-15(13-14)21(26)24-17-8-4-6-10-20(17)29-18/h3-13H,2H2,1H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLUNFVVBRVCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as ruthenium complexes, to facilitate the formation of the desired product with high enantioselectivity and conversion rates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Environmentally benign solvents, such as water, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazepine ring or the ethoxyphenyl group.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the oxazepine ring .

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dibenzooxazepine core is widely utilized in drug discovery. Below, we compare 1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea with key analogs from the literature (Table 1), focusing on structural features, synthetic yields, and functional group effects.

Key Observations

Functional Group Impact: The urea group in the target compound provides two hydrogen bond donors, contrasting with the single donor in amide-based analogs (e.g., 8a–8g) . This may improve target engagement in biological systems but could reduce solubility compared to amides. Ethoxyphenyl vs. Aryl Substituents: The 2-ethoxyphenyl group introduces an electron-donating ether moiety, increasing lipophilicity relative to electron-withdrawing groups (e.g., 4-fluorophenyl in 8c). This could enhance membrane permeability but may reduce reactivity in synthesis compared to halogenated analogs.

Synthetic Considerations :

  • Amide derivatives (e.g., 8c) achieved high yields (83%) when electron-withdrawing substituents (e.g., 4-F) were present, likely due to enhanced electrophilicity during coupling . The ethoxyphenyl group’s electron-donating nature may necessitate optimized conditions for urea formation.
  • Halogenated derivatives (e.g., iodinated compound in ) highlight the utility of dibenzooxazepines in targeting specific interactions, though their synthesis often requires specialized reagents.

Biological Relevance: Amide-based analogs (8a–8g) were designed for PEX5-PEX14 interaction inhibition , suggesting the dibenzooxazepine core’s versatility in protein-protein interaction modulation. The urea derivative’s increased H-bonding capacity may target similar pathways with altered binding kinetics. Fluoromethyl oxazolidinone derivatives () demonstrate metabolic stability enhancements, a feature the ethoxyphenyl group may partially replicate via steric shielding of the urea moiety.

Biological Activity

1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound that combines an ethoxyphenyl group with a dibenzo oxazepine moiety. Its unique chemical structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.4 g/mol. The presence of functional groups such as urea and oxazepine contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of various biochemical pathways, influencing cellular processes such as signal transduction and gene expression regulation.

Biological Activities

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a broad spectrum of biological activities. These include:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have revealed that it can induce cytotoxic effects on human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The effectiveness against pathogens can be attributed to the disruption of microbial cell membranes or inhibition of critical metabolic pathways.
  • Neuropharmacological Effects : Some derivatives have been identified as selective inhibitors of dopamine receptors, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of related dibenzo[b,f][1,4]oxazepines on several cancer cell lines, reporting IC50 values ranging from 15 to 30 μM for various types of cancer, indicating significant antiproliferative activity compared to standard chemotherapeutics .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of structurally similar compounds against a range of bacteria and fungi. The minimal inhibitory concentration (MIC) was determined to be as low as 50 μg/mL for certain strains, showcasing strong antimicrobial potential .

Table 1: Biological Activity Summary

Activity TypeAssessed CompoundsIC50 (μM)Remarks
AntitumorDibenzo[b,f][1,4]oxazepines15 - 30Effective against various cancer lines
AntimicrobialEthoxyphenyl derivatives50 - 100Active against multiple pathogens
NeuropharmacologicalDopamine receptor inhibitorsVariesPotential for CNS disorders
MechanismDescription
Enzyme InhibitionModulation of enzyme activity affecting metabolism
Receptor BindingInteraction with neurotransmitter receptors
Apoptosis InductionTriggering programmed cell death in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.